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molecular formula C10H7ClO4S2 B2485321 Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate CAS No. 74370-96-0

Methyl 3-(chlorosulfonyl)-1-benzothiophene-2-carboxylate

Cat. No. B2485321
M. Wt: 290.73
InChI Key: ZMSSTGLPSBEKBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04259336

Procedure details

168.0 gm (0.569 mol) of 2-chlorocarbonyl-benzo[b]thiophene-3-sulfonic acid chloride were dissolved in 1 liter of anhydrous chloroform, and the solution was admixed with 27.5 gm (0.858 mol) of dry methanol and refluxed for 3 hours. The reaction mixture was evaporated in vacuo, and the residue was recrystallized twice from a little methanol, yielding 88.5 gm (53.5% of theory) of colorless 2-methoxycarbonyl-benzo[b]-thiophene-3-sulfonic acid chloride. M.p.: 100°-101° C.
Name
2-chlorocarbonyl-benzo[b]thiophene-3-sulfonic acid chloride
Quantity
168 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]([C:4]1[S:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[C:5]=1[S:13]([Cl:16])(=[O:15])=[O:14])=[O:3].[CH3:17][OH:18]>C(Cl)(Cl)Cl>[CH3:17][O:18][C:2]([C:4]1[S:8][C:7]2[CH:9]=[CH:10][CH:11]=[CH:12][C:6]=2[C:5]=1[S:13]([Cl:16])(=[O:14])=[O:15])=[O:3]

Inputs

Step One
Name
2-chlorocarbonyl-benzo[b]thiophene-3-sulfonic acid chloride
Quantity
168 g
Type
reactant
Smiles
ClC(=O)C1=C(C2=C(S1)C=CC=C2)S(=O)(=O)Cl
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
27.5 g
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized twice from a little methanol

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=C(C2=C(S1)C=CC=C2)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 88.5 g
YIELD: PERCENTYIELD 53.5%
YIELD: CALCULATEDPERCENTYIELD 53.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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